

Bioactivity Profile of Quinazoline Derivatives: A Comparative Analysis for Researchers

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Compound of Interest

Compound Name: Methyl 2,4-dichloroquinazoline-7-carboxylate

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A detailed examination of the biological activities of quinazoline derivatives, with a focus on anticancer, antimicrobial, and kinase inhibitory properties. This guide provides a comparative analysis of structurally related compounds to "**Methyl 2,4-dichloroquinazoline-7-carboxylate**" to inform drug discovery and development efforts.

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. While direct bioactivity data for "**Methyl 2,4-dichloroquinazoline-7-carboxylate**" is not readily available in the current literature, a comprehensive analysis of its structural analogs provides valuable insights into its potential therapeutic applications. This guide synthesizes experimental data on the anticancer, antimicrobial, and kinase inhibitory activities of various 2,4-dichloro and 7-substituted quinazoline derivatives to offer a comparative bioactivity landscape.

Comparative Anticancer Activity

The anticancer potential of quinazoline derivatives is well-documented, with many compounds exhibiting potent activity against a range of cancer cell lines. The substitutions at the 2, 4, and 7-positions of the quinazoline ring play a crucial role in determining their cytotoxic efficacy.

Table 1: Anticancer Activity of Substituted Quinazoline Derivatives (IC50 in μM)

Compound ID	2-Substituent	4-Substituent	7-Substituent	Cell Line	IC50 (μM)	Reference
1a	-Cl	-NH-(3-ethynylphenyl)	-OCH3	A549 (Lung)	0.005	[1][2]
1b	-Cl	-NH-(3-ethynylphenyl)	-OCH3	H1975 (Lung)	0.001	[1][2]
2a	-NH-R	-NH-R	-H	K562 (Leukemia)	2.03 - 3.31	[3]
2b	-NH-R	-NH-R	-H	HeLa (Cervical)	3.05	[3]
3	-Cl	4-anilino	-OCH3	A431 (Skin)	<0.01-0.1	[4][5]
4	-Cl	-NH-(3-chloro-4-fluorophenyl)	-OCH3	NCI-H460 (Lung)	0.002	[6][7]
5	Various	4-Anilino	-F	BGC823 (Gastric)	4.65 - 8.32	

Note: R represents various substituted aryl or alkyl groups. The data presented is a selection from various sources and is intended for comparative purposes.

Comparative Antimicrobial Activity

Quinazoline derivatives have also demonstrated significant potential as antimicrobial agents, with activity against a spectrum of bacteria and fungi. The nature of the substituents on the quinazoline core is a key determinant of the antimicrobial spectrum and potency.

Table 2: Antimicrobial Activity of Substituted Quinazoline Derivatives (MIC in μg/mL)

Compound ID	2-Substituent	4-Substituent	7-Substituent	Microorganism	MIC (µg/mL)	Reference
6a	-SR	-NH-R'	-H	S. aureus	1.56 - 6.25	[8]
6b	-SR	-NH-R'	-H	B. subtilis	3.12 - 12.5	[8]
7	Various	-NH-Aryl	-Cl	E. coli	16 - 64	[9][10]
8	-Thiazole	-NH-Aryl	-H	C. albicans	8 - 32	[11]

Note: R and R' represent various alkyl and aryl groups. The data is a compilation from multiple studies.

Kinase Inhibitory Profile

A significant number of quinazoline derivatives function as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer. The 2,4-disubstituted quinazoline scaffold is a common feature in many clinically approved kinase inhibitors.

Table 3: Kinase Inhibitory Activity of Substituted Quinazoline Derivatives (IC50 in nM)

Compound ID	2-Substituent	4-Substituent	7-Substituent	Kinase Target	IC50 (nM)	Reference
9 (Gefitinib)	-H	-NH-(3-chloro-4-fluorophenyl)	-OCH3	EGFR	2 - 37	[12] [13]
10 (Erlotinib)	-H	-NH-(3-ethynylphenyl)	-OCH3	EGFR	2	[14]
11	-NH-Aryl	-NH-Aryl	-F	VEGFR-2	10 - 100	[15]
12	-Cl	-NH-Indazole	-H	PI3K α	50 - 150	[16]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key bioassays used to evaluate the activity of quinazoline derivatives.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

- **Cell Seeding:** Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
- **Compound Treatment:** The test compounds are dissolved in DMSO and serially diluted to the desired concentrations. The cells are then treated with the compounds and incubated for 48-72 hours.
- **MTT Addition:** After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

- **Formazan Solubilization:** The medium is removed, and DMSO is added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.^[1]

Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

- **Compound Preparation:** The test compounds are serially diluted in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
- **Inoculum Preparation:** A standardized inoculum of the test microorganism (e.g., 5×10^5 CFU/mL for bacteria) is prepared.
- **Inoculation:** Each well is inoculated with the microbial suspension.
- **Incubation:** The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
- **MIC Determination:** The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Kinase Inhibition Assay: EGFR Tyrosine Kinase Assay

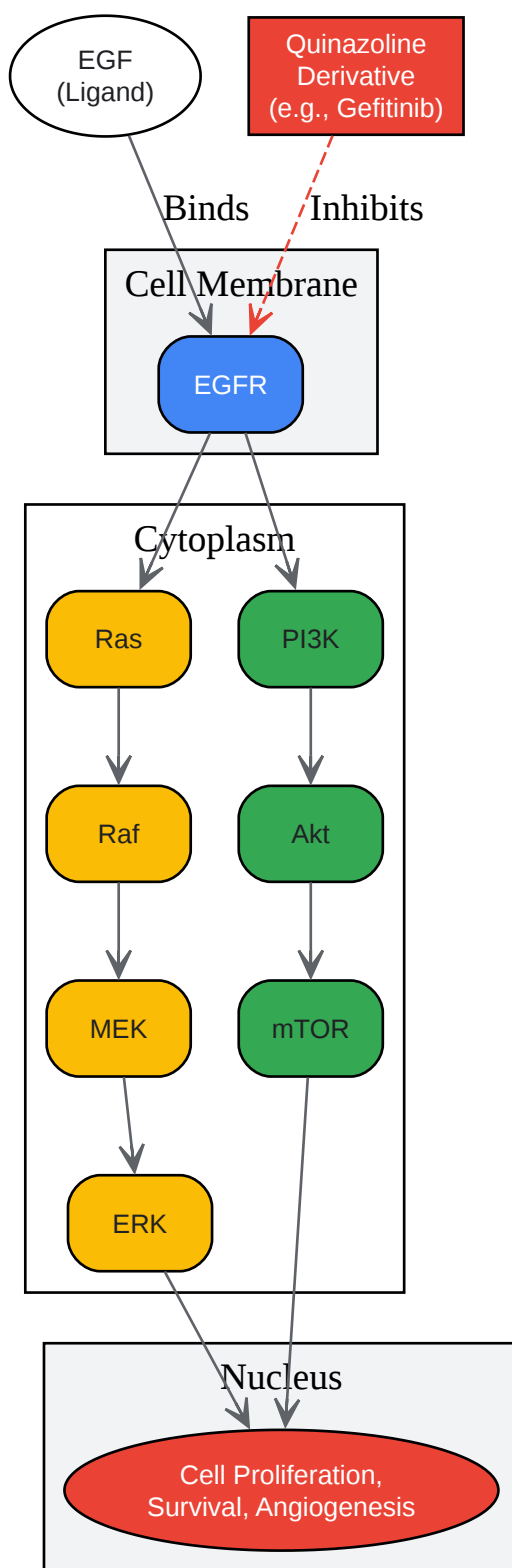
This assay measures the ability of a compound to inhibit the activity of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

- **Assay Setup:** The assay is typically performed in a 96-well or 384-well plate format. The reaction mixture contains the EGFR enzyme, a specific substrate (e.g., a synthetic peptide), and ATP in a suitable kinase buffer.
- **Inhibitor Addition:** The test compounds are added to the wells at various concentrations.

- **Reaction Initiation:** The kinase reaction is initiated by the addition of ATP.
- **Incubation:** The plate is incubated at a specific temperature (e.g., 30°C) for a defined period.
- **Detection:** The amount of phosphorylated substrate is quantified using various methods, such as radioactivity (using [γ -³³P]ATP), fluorescence, or luminescence-based detection systems.
- **IC₅₀ Calculation:** The IC₅₀ value, the concentration of the inhibitor that reduces the enzyme activity by 50%, is calculated from the dose-response curve.[\[2\]](#)

Signaling Pathway Visualization

Many quinazoline derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell growth and proliferation. The EGFR signaling pathway is a common target for this class of compounds.



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Caption: EGFR signaling pathway and the inhibitory action of quinazoline derivatives.

In conclusion, while direct bioactivity data for "**Methyl 2,4-dichloroquinazoline-7-carboxylate**" remains to be elucidated, the extensive research on structurally similar quinazoline derivatives strongly suggests its potential as a biologically active molecule. The comparative data presented in this guide highlights the significant influence of substitutions at the 2, 4, and 7-positions on the anticancer, antimicrobial, and kinase inhibitory activities of the quinazoline scaffold. This information can serve as a valuable resource for researchers in the design and development of novel quinazoline-based therapeutic agents. Further experimental investigation of "**Methyl 2,4-dichloroquinazoline-7-carboxylate**" and its derivatives is warranted to fully explore their therapeutic potential.

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